molecular formula C10H9NO2 B3229009 8-Hydroxy-3-methylquinolin-4(1H)-one CAS No. 127441-78-5

8-Hydroxy-3-methylquinolin-4(1H)-one

Cat. No.: B3229009
CAS No.: 127441-78-5
M. Wt: 175.18 g/mol
InChI Key: UVAMFFNUISSQOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Hydroxy-3-methylquinolin-4(1H)-one: is a heterocyclic organic compound that belongs to the quinolinone family. It is characterized by a quinoline core structure with a hydroxyl group at the 8th position and a methyl group at the 3rd position. This compound is of interest due to its potential biological activities and applications in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Hydroxy-3-methylquinolin-4(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as 2-aminophenol and acetoacetic ester.

    Cyclization: The key step involves the cyclization of the intermediate to form the quinoline ring. This can be achieved through various cyclization reactions, such as the Conrad-Limpach synthesis.

    Hydroxylation: Introduction of the hydroxyl group at the 8th position can be accomplished through selective hydroxylation reactions using appropriate reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes:

    Catalysts: Use of catalysts to enhance reaction rates and selectivity.

    Reaction Conditions: Control of temperature, pressure, and solvent systems to achieve optimal conditions for the desired reactions.

    Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

8-Hydroxy-3-methylquinolin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like sodium borohydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles under appropriate conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

8-Hydroxy-3-methylquinolin-4(1H)-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 8-Hydroxy-3-methylquinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. For example:

    Enzyme Inhibition: It may inhibit certain enzymes by binding to their active sites.

    Receptor Binding: It can interact with cellular receptors, modulating their activity.

    Pathway Modulation: It may influence various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    8-Hydroxyquinoline: Lacks the methyl group at the 3rd position.

    3-Methylquinolin-4(1H)-one: Lacks the hydroxyl group at the 8th position.

    Quinolin-4(1H)-one: Lacks both the hydroxyl and methyl groups.

Uniqueness

8-Hydroxy-3-methylquinolin-4(1H)-one is unique due to the presence of both the hydroxyl and methyl groups, which contribute to its distinct chemical and biological properties

Properties

IUPAC Name

8-hydroxy-3-methyl-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-6-5-11-9-7(10(6)13)3-2-4-8(9)12/h2-5,12H,1H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVAMFFNUISSQOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC2=C(C1=O)C=CC=C2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Hydroxy-3-methylquinolin-4(1H)-one
Reactant of Route 2
8-Hydroxy-3-methylquinolin-4(1H)-one
Reactant of Route 3
8-Hydroxy-3-methylquinolin-4(1H)-one
Reactant of Route 4
8-Hydroxy-3-methylquinolin-4(1H)-one
Reactant of Route 5
Reactant of Route 5
8-Hydroxy-3-methylquinolin-4(1H)-one
Reactant of Route 6
8-Hydroxy-3-methylquinolin-4(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.